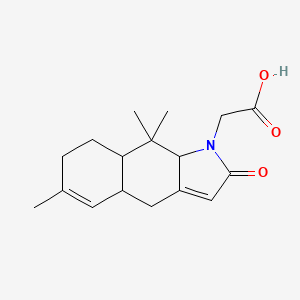

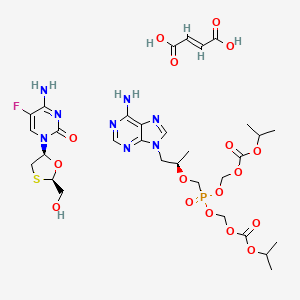

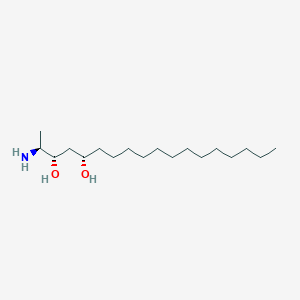

![molecular formula C22H28O7 B1244535 [(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate](/img/structure/B1244535.png)

[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate is a natural product found in Isodon enanderianus with data available.

Applications De Recherche Scientifique

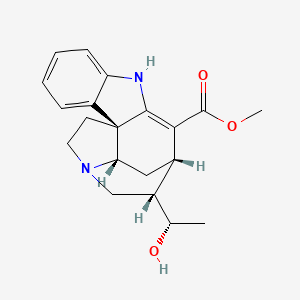

Crystal Structure and Molecular Conformations

Crystal Structure : The compound exhibits a fused four-ring steroidal system with specific conformational characteristics. Rings A and C adopt a chair conformation, while rings B and D show half-chair and envelope conformations, respectively. This structural analysis is crucial for understanding the compound's interactions at the molecular level (Sheng-Bin Zhou et al., 2015).

Steroidal Properties : The presence of a steroidal structure with specific conformations implicates its potential role in biological systems, particularly in interacting with cellular components that are responsive to steroidal compounds (Sheng-Bin Zhou et al., 2015).

Biochemical Transformations

Derivatives and Inhibition : Derivatives of the compound have been explored as inhibitors of androgen biosynthesis, highlighting its potential application in managing conditions influenced by androgen levels (G. Djigoué et al., 2012).

Chemical Reactions and Products : The compound undergoes various chemical reactions, leading to the formation of tricyclic adducts. These reactions are significant for synthesizing complex molecular structures used in pharmaceuticals and chemical research (A. M. Mara et al., 1982).

Metabolite Analysis : Understanding its metabolites and their structural elucidation provides insights into its potential pharmacokinetics and pharmacodynamics, which are crucial in drug development processes (R. Hänni et al., 1976).

Chemical Synthesis and Catalysis

Synthesis of Optically Active Compounds : It has been used in synthesizing optically active compounds, indicating its utility in creating specific enantiomers for applications in chiral chemistry (T. Yakura et al., 1999).

Catalytic Applications : Its role in catalytic reactions, particularly in C-H insertion reactions, underscores its importance in synthetic chemistry, enabling the creation of complex organic molecules (T. Yakura et al., 1999).

Electromagnetic and Optical Properties

Electrostatic Properties : Studying its electrostatic properties contributes to understanding how it interacts with other molecules, which is essential in designing drug molecules and materials science (Ammar Shahid et al., 2017).

Molecular Modeling and Drug Design : Molecular modeling studies suggest potential applications in developing new anticancer drugs, highlighting its relevance in medicinal chemistry (Priscila Ivo Rubim de Santana et al., 2020).

Propriétés

Formule moléculaire |

C22H28O7 |

|---|---|

Poids moléculaire |

404.5 g/mol |

Nom IUPAC |

[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate |

InChI |

InChI=1S/C22H28O7/c1-9-11-8-12(27-10(2)23)13-20-7-5-6-19(3,4)14(20)16(25)22(26)21(13,15(9)24)17(11)28-18(20)29-22/h11-14,16-18,25-26H,1,5-8H2,2-4H3/t11-,12-,13-,14+,16-,17-,18?,20+,21-,22+/m0/s1 |

Clé InChI |

AFBNZCDGSSSCST-BDVUHZKESA-N |

SMILES isomérique |

CC(=O)O[C@H]1C[C@@H]2[C@H]3[C@]4([C@@H]1[C@]56CCCC([C@H]5[C@@H]([C@]4(OC6O3)O)O)(C)C)C(=O)C2=C |

SMILES canonique |

CC(=O)OC1CC2C3C4(C1C56CCCC(C5C(C4(OC6O3)O)O)(C)C)C(=O)C2=C |

Synonymes |

xerophilusin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

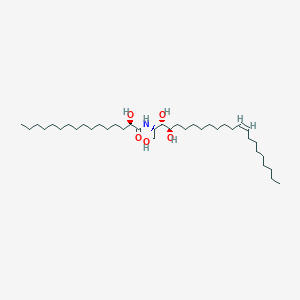

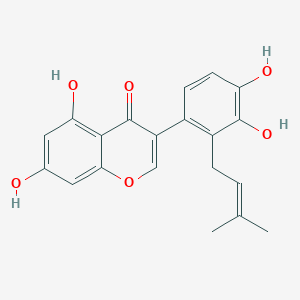

![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)

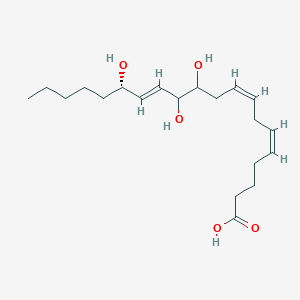

![7-Hydroxy-8-[4-(octanoyloxy)-3-methyl-2-butenyl]-2H-1-benzopyran-2-one](/img/structure/B1244465.png)